molecular formula C22H20N2O3S2 B2905518 N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-2,3-dimethoxybenzamide CAS No. 886960-55-0

N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-2,3-dimethoxybenzamide

Cat. No.: B2905518
CAS No.: 886960-55-0
M. Wt: 424.53
InChI Key: YDQSZVDQHUYPEW-UHFFFAOYSA-N
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Description

The compound N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-2,3-dimethoxybenzamide features a benzothiazole moiety fused to a dimethylthiophene ring, coupled with a 2,3-dimethoxy-substituted benzamide group.

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-2,3-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O3S2/c1-12-13(2)28-22(18(12)21-23-15-9-5-6-11-17(15)29-21)24-20(25)14-8-7-10-16(26-3)19(14)27-4/h5-11H,1-4H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDQSZVDQHUYPEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C2=NC3=CC=CC=C3S2)NC(=O)C4=C(C(=CC=C4)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-2,3-dimethoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .

Scientific Research Applications

N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-2,3-dimethoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-2,3-dimethoxybenzamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes like cyclooxygenase (COX) in the case of anti-inflammatory activity . The compound’s structure allows it to bind to these enzymes, blocking their activity and reducing inflammation .

Comparison with Similar Compounds

Structural Analogues and Key Differences

Below is a comparative analysis of the target compound with structurally related analogues, focusing on substitutions, heterocyclic systems, and inferred biological implications.

Compound Name Structural Features Key Substituents Potential Applications References
Target Compound : N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-2,3-dimethoxybenzamide Benzothiazole, dimethylthiophene, dimethoxybenzamide 4,5-dimethylthiophene; 2,3-dimethoxybenzamide Kinase inhibition, CNS targeting (hypothesized) -
N-(1,3-Benzothiazol-2-yl)-3,4-dimethoxybenzamide Benzothiazole, dimethoxybenzamide 3,4-dimethoxybenzamide (no thiophene) Enzyme inhibition (e.g., cellulose biosynthesis inhibitors like isoxaben)
N-[3-(1,3-Benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-morpholin-4-ylsulfonylbenzamide Benzothiazole, tetrahydrobenzothiophene, morpholinylsulfonylbenzamide Morpholinylsulfonyl group; saturated thiophene Kinase or protease inhibition (sulfonyl groups enhance solubility and target interaction)
5-Bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-methylsulfanyl-pyrimidine-4-carboxamide (Z14) Benzothiazole, pyrimidine carboxamide, ethoxy group Ethoxybenzothiazole; methylsulfanyl-pyrimidine Antiviral or antimicrobial activity (pyrimidine core common in nucleoside analogues)
AS601245 (JNK Inhibitor) Benzothiazole, pyrimidinyl acetonitrile Pyridinyl-ethylamino pyrimidine JNK pathway inhibition (validated in neurodegenerative disease models)
Isoxaben Benzamide, oxazole, ethyl-methylpropyl 2,6-dimethoxybenzamide; bulky alkyl substituent Herbicide (cellulose biosynthesis inhibition)
Fluorinated Benzamide Tracers (e.g., [18F]FP-thiol derivatives) Fluoropropyl, allylpyrrolidinyl, dimethoxybenzamide Fluorine substitution; thiol linker PET imaging (dopamine D2 receptor targeting)

Key Findings from Comparative Analysis

Heterocyclic Modifications: The dimethylthiophene in the target compound introduces rigidity and lipophilicity compared to saturated tetrahydrobenzothiophene () or simpler benzamide derivatives (). This may enhance binding to hydrophobic enzyme pockets . Pyrimidine carboxamide (Z14, ) and pyridinyl-ethylamino pyrimidine (AS601245, ) demonstrate how heterocycle variations influence target selectivity. The target compound’s benzamide-thiophene system may favor different kinase isoforms compared to pyrimidine-based analogues.

Substituent Effects: Methoxy groups (target compound, ) are associated with improved blood-brain barrier penetration, as seen in fluorinated benzamide tracers for neurological imaging .

Biological Activity Trends :

  • Benzothiazole derivatives with dimethoxybenzamide (e.g., ) are linked to enzyme inhibition, such as cellulose biosynthesis (isoxaben, ). The target compound’s thiophene substitution may redirect activity toward kinase targets.
  • Fluorinated benzamides () highlight the importance of substituent electronegativity for receptor binding, suggesting that the target compound’s methoxy groups could balance lipophilicity and polarity for CNS applications.

Commercial and Research Relevance

  • Supplier Availability : Compounds like the target are supplied by specialized manufacturers (e.g., ), indicating industrial interest in benzothiazole derivatives for drug discovery .
  • Research Gaps : Direct biological data for the target compound are absent in the provided evidence. Future studies should evaluate its kinase inhibition, cytotoxicity, and pharmacokinetic profile relative to analogues like AS601245 .

Biological Activity

N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-2,3-dimethoxybenzamide is a synthetic organic compound that has garnered attention due to its diverse biological activities. This article delves into its pharmacological properties, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of a benzothiazole ring , a thiophene ring , and a dimethoxybenzamide group . The molecular formula is C20H19N3O3SC_{20}H_{19}N_{3}O_{3}S with a molecular weight of approximately 385.47 g/mol. Its structural representation is crucial for understanding its reactivity and biological interactions.

PropertyData
IUPAC Name This compound
Molecular Formula C20H19N3O3SC_{20}H_{19}N_{3}O_{3}S
Molecular Weight 385.47 g/mol
Solubility Soluble in organic solvents; insoluble in water
Stability Stable under normal conditions; sensitive to light

Anticancer Properties

Research indicates that compounds with benzothiazole and thiophene moieties exhibit significant anticancer activities. For instance, similar derivatives have shown efficacy against various cancer cell lines such as MCF-7 (breast cancer) and MDA-MB-468. In vitro studies using the MTT assay reported IC50 values indicating potent growth inhibition:

  • MCF-7 Cell Line: IC50 = 0.62 µM
  • MDA-MB-468 Cell Line: IC50 = 0.06 µM .

Antimicrobial Activity

The compound has demonstrated broad-spectrum antimicrobial properties. Studies have shown effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi. Notably, compounds derived from benzothiazole structures have been effective against pathogens like Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

Benzothiazole derivatives are also noted for their anti-inflammatory properties. They modulate pathways associated with inflammation, potentially providing therapeutic benefits in inflammatory diseases.

The mechanism of action for this compound involves several biochemical pathways:

  • Inhibition of Cell Proliferation: The compound interferes with cell cycle progression in cancer cells.
  • Induction of Apoptosis: It promotes programmed cell death through activation of caspases.
  • Antioxidant Activity: The compound may scavenge free radicals, reducing oxidative stress in cells .

Case Studies and Research Findings

A series of studies have evaluated the biological activity of similar compounds:

  • Anticonvulsant Activity: A study on benzothiazole derivatives found significant anticonvulsant effects without notable neurotoxicity .
  • Antileishmanial Activity: Certain derivatives exhibited promising results against Leishmania species, indicating potential for treating parasitic infections .
  • Antimycobacterial Activity: Compounds were tested against Mycobacterium tuberculosis, showing varying degrees of effectiveness .

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